molecular formula C6H5Cl2NO B1313016 4-Amino-2,5-dichlorophenol CAS No. 50392-39-7

4-Amino-2,5-dichlorophenol

Cat. No. B1313016
CAS RN: 50392-39-7
M. Wt: 178.01 g/mol
InChI Key: RVLKXVCJBJCTCE-UHFFFAOYSA-N
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Description

4-Amino-2,5-dichlorophenol is a chemical compound with the molecular formula C6H5Cl2NO. It has a molecular weight of 178.02 g/mol . This compound is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Amino-2,5-dichlorophenol consists of a phenol group with two chlorine atoms and one amino group. The InChI representation of the molecule is InChI=1S/C6H5Cl2NO/c7-3-2-6 (10)4 (8)1-5 (3)9/h1-2,10H,9H2 .


Physical And Chemical Properties Analysis

4-Amino-2,5-dichlorophenol has a molecular weight of 178.01 g/mol. It has two hydrogen bond donors and two hydrogen bond acceptors. The compound has no rotatable bonds. Its exact mass and monoisotopic mass are 176.9748192 g/mol. The topological polar surface area is 46.2 Ų .

Scientific Research Applications

Environmental Remediation

4-Amino-2,5-dichlorophenol has been studied for its role in environmental remediation, particularly in the degradation of pollutants. For instance, sonochemical degradation has been used to mineralize various chlorophenols, including 4-Amino-2,5-dichlorophenol, in aqueous solutions. This process has been found effective in degrading pollutants with the advantage of minimal organic byproduct formation, which is a significant benefit over other remediation methods (Goskonda, Catallo, & Junk, 2002). Additionally, the use of amino acid–enhanced cationic biosurfactants obtained from Bacillus axarquiensis has shown promise in removing chlorophenols, including 4-Amino-2,5-dichlorophenol, from water and soil, demonstrating high removal efficiency and stability under various environmental conditions (Christopher et al., 2021).

Analytical Chemistry

In the field of analytical chemistry, 4-Amino-2,5-dichlorophenol is utilized as a reagent. A method leveraging high-performance thin-layer chromatography (HPTLC) has been developed to detect 2,4-dichlorophenol, an intermediate of 2,4-D herbicide, using 4-aminoantipyrene. This method is specific and does not react with other common herbicides, making it a reliable approach for detecting 2,4-dichlorophenol in poisoning cases (Patil et al., 2019).

Chemical Synthesis

4-Amino-2,5-dichlorophenol is also significant in chemical synthesis. Research has delved into synthesizing various compounds starting from dichlorobenzoic acid, where 4-Amino-2,5-dichlorophenol derivatives are intermediates. These synthesized compounds have demonstrated antifungal activity, indicating potential applications in medical or agricultural sectors (Yu-gu, 2015). Furthermore, novel catalysts using 5-amino-2, 4-dichlorophenol derivatives have been explored to enhance the performance of catalytic hydrolysis of sodium borohydride, indicating potential industrial applications (Kılınç, Sahin, & Saka, 2017).

Safety And Hazards

This compound should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

4-amino-2,5-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLKXVCJBJCTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430751
Record name 4-Amino-2,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,5-dichlorophenol

CAS RN

50392-39-7
Record name 4-Amino-2,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… 4-Amino-2:5-dichlorophenol. The urine was refluxed for 1 hr. with an equal volume of 10 N-H2SO4 and was then made alkaline and steam-distilled to remove the dichloroaniline. …
Number of citations: 40 www.ncbi.nlm.nih.gov
R Lebeuf, V Nardello-Rataj, JM Aubry - Topics in Catalysis, 2013 - Springer
One of the most usual methods used to deoxygenate water and prevent the corrosion of industrial boilers is based on the reduction of dioxygen in aqueous alkaline solution with an …
Number of citations: 4 link.springer.com
R Qiao, S Liang, C Chen, L Xiong, Q Guan, L Wang… - Chemosphere, 2022 - Elsevier
Halobenzoquinones are frequently detected as disinfection by-products in drinking water. Among identified halobenzoquinones, 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ) is …
Number of citations: 2 www.sciencedirect.com
AB Prevot, M Vincenti, A Bianciotto… - Applied Catalysis B …, 1999 - Elsevier
The photocatalytic degradation of chloramben (3-amino-2,5-dichlorobenzoic acid) was investigated in aqueous solutions containing TiO 2 suspensions under irradiation with simulated …
Number of citations: 134 www.sciencedirect.com
JJ Betts, HG Bray, SP James, WV Thorpe - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… 4-Amino-2:5-dichlorophenol was identified as a metabolite of 2:4:5-trichloronitrobenzene, but is not shown in the scheme as there is no evidence to show whether the nitro compound or …
Number of citations: 22 www.ncbi.nlm.nih.gov
IK Konstantinou - Mass Spectrometry for the Analysis of …, 2015 - Wiley Online Library
This chapter presents an overview of gas and liquid chromatography coupled with different mass spectrometers for the identification of TPs belonging to various pesticide classes and …
Number of citations: 3 onlinelibrary.wiley.com

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